HIV-1 inhibitor-64
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Overview
Description
HIV-1 inhibitor-64 is a compound designed to inhibit the replication of the human immunodeficiency virus type 1 (HIV-1). This compound targets the viral integrase enzyme, which is crucial for the integration of viral DNA into the host genome. By inhibiting this enzyme, this compound prevents the virus from establishing a permanent infection in the host cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 inhibitor-64 typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions. These reactions often involve the use of strong acids or bases as catalysts.
Functional Group Modifications: The core structure is then modified to introduce various functional groups that enhance the compound’s inhibitory activity. These modifications may include halogenation, alkylation, or acylation reactions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of large-scale reactors, continuous flow systems, and automated purification processes.
Chemical Reactions Analysis
Types of Reactions
HIV-1 inhibitor-64 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have varying levels of inhibitory activity.
Reduction: Reduction reactions can be used to modify specific functional groups within the compound, potentially enhancing its activity or stability.
Substitution: Substitution reactions, such as halogenation or alkylation, are commonly used to introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions may use reagents like chlorine or bromine, while alkylation reactions often involve alkyl halides.
Major Products Formed
The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives are often tested for their inhibitory activity to identify the most potent compounds.
Scientific Research Applications
HIV-1 inhibitor-64 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model molecule for studying the synthesis and reactivity of integrase inhibitors.
Biology: Researchers use this compound to study the mechanisms of viral integration and replication.
Medicine: The compound is investigated for its potential use in antiretroviral therapy to treat HIV-1 infections.
Industry: this compound serves as a lead compound for the development of new integrase inhibitors with improved efficacy and safety profiles.
Mechanism of Action
HIV-1 inhibitor-64 exerts its effects by targeting the viral integrase enzyme. The compound binds to the active site of the enzyme, preventing it from catalyzing the integration of viral DNA into the host genome. This inhibition blocks the replication cycle of HIV-1, thereby reducing the viral load in infected individuals. The molecular targets involved include the integrase enzyme and its associated cofactors.
Comparison with Similar Compounds
Similar Compounds
Raltegravir: An integrase inhibitor used in antiretroviral therapy.
Elvitegravir: Another integrase inhibitor with a similar mechanism of action.
Dolutegravir: Known for its high potency and favorable pharmacokinetic properties.
Bictegravir: A newer integrase inhibitor with a long half-life and high barrier to resistance.
Cabotegravir: An integrase inhibitor available in a long-acting injectable formulation.
Uniqueness of HIV-1 Inhibitor-64
This compound is unique due to its specific structural modifications that enhance its binding affinity to the integrase enzyme. These modifications result in a compound with potentially higher potency and a broader spectrum of activity against various HIV-1 strains compared to other integrase inhibitors.
Properties
Molecular Formula |
C19H19F2N3O4 |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-9-hydroxy-1,8-dioxo-2-propan-2-yl-3,4-dihydropyrido[1,2-a]pyrazine-7-carboxamide |
InChI |
InChI=1S/C19H19F2N3O4/c1-10(2)24-6-5-23-9-13(16(25)17(26)15(23)19(24)28)18(27)22-8-11-3-4-12(20)7-14(11)21/h3-4,7,9-10,26H,5-6,8H2,1-2H3,(H,22,27) |
InChI Key |
WBXOQRYBCXEIGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN2C=C(C(=O)C(=C2C1=O)O)C(=O)NCC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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